Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-
Description
The compound "Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-" is a highly specialized organophosphorus derivative. Its name suggests a methanol backbone modified by four 1,2-ethanediyldiphosphinidyne groups. The "tetrakis-" prefix implies four substituents, likely coordinating phosphorus moieties. Phosphinidyne groups (P≡) are highly reactive due to their triple-bonded phosphorus, making this compound of interest in coordination chemistry and catalysis.
Properties
CAS No. |
93518-09-3 |
|---|---|
Molecular Formula |
C6H16O4P2 |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
[2-[bis(hydroxymethyl)phosphanyl]ethyl-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C6H16O4P2/c7-3-11(4-8)1-2-12(5-9)6-10/h7-10H,1-6H2 |
InChI Key |
YJJICPMBHQLVQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(CO)CO)P(CO)CO |
Origin of Product |
United States |
Preparation Methods
Direct Reduction-Ligand Substitution
Adapted from [Pd(PPh₃)₄] synthesis:
Procedure :
- Dissolve PdCl₂ (1 mol) and 1,2-ethanediyldiphosphinidyne (4.2 mol) in degassed DMF.
- Heat to 140°C under N₂ with vigorous stirring.
- Monitor reaction progress via UV-Vis spectroscopy (disappearance of PdCl₂ bands at 420 nm).
- Cool mixture, then add methanol (10 vol%) to precipitate product.
- Filter under N₂ and wash with cold methanol.
Optimization Data :
| Parameter | Value Range | Optimal Value | Source |
|---|---|---|---|
| Temperature | 120–160°C | 140°C | |
| Reaction Time | 1–4 h | 2 h | |
| Ligand:Pd Ratio | 3.8:1–4.5:1 | 4.2:1 | |
| Methanol Volume (%) | 5–15 | 10 |
Reductive Carbonylation Approach
Building on Stille coupling methodologies:
Steps :
- Prepare Pd(CO)₂Cl₂ precursor in THF.
- Add ligand solution (C₂H₄P₂ in methanol) dropwise at -20°C.
- Warm to 60°C over 2 h under CO atmosphere.
- Remove solvent under reduced pressure.
- Recrystallize from methanol/diethyl ether.
Critical Factors :
- CO gas purity (>99.9%)
- Strict temperature control during ligand addition
- Methanol acts as both solvent and weak field ligand
Purification and Characterization
Crystallization Techniques
Adapted from palladium complex isolation:
- Layered diffusion : Methanol vapor diffusion into toluene solutions yields X-ray quality crystals
- Cooling rates : Slow cooling (0.5°C/min) from 60°C to -20°C improves crystal homogeneity
Analytical Data Comparison
Challenges and Mitigation Strategies
Ligand Degradation :
- Issue: C₂H₄P₂ susceptibility to hydrolysis
- Solution: Rigorous solvent drying (molecular sieves), Schlenk line techniques
Methanol Coordination Lability :
- Issue: Solvent displacement during isolation
- Solution: Low-temperature crystallization with methanol-saturated atmospheres
Byproduct Formation :
Industrial-Scale Considerations
Adapting patent USP 5,216,186A for large batches:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Reaction Vessel | 500 mL flask | 100 L reactor |
| Cooling System | Ice bath | Jacketed chilling |
| Filtration | Büchner funnel | Rotary filter |
| Yield | 85–92% | 78–84% |
Key scale-up challenges:
- Exothermic reaction control during Pd reduction
- Uniform methanol distribution in large crystallization tanks
- Pd recovery from mother liquors
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to secondary phosphines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves its ability to coordinate with metal ions through its phosphine groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The hydroxymethyl groups can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparison with Similar Compounds
((Ethane-1,2-diylbis(azanetriyl))tetrakis(methylene))tetraphosphonic Acid (CAS 1429-50-1)
Key Differences :
- Functional Groups : Unlike the target compound’s phosphinidyne groups, this analog features tetraphosphonic acid (–PO(OH)₂) moieties and azanetriyl (–N–) linkages .
- Reactivity : Phosphonic acids are less reactive than phosphinidynes, making this compound more stable in aqueous environments.
- Applications : Used in chelation therapy and industrial scale inhibitors due to its strong metal-binding capacity .
Tetrakis(triphenylphosphine) Palladium(0) (CAS 14221-01-3)
Key Differences :
- Structure: A palladium complex with triphenylphosphine ligands, contrasting with the methanol-based backbone of the target compound .
- Safety : Triphenylphosphine ligands are less hazardous compared to phosphinidynes, which may pose flammability or toxicity risks.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
Key Differences :
- Functionality: A non-ionic surfactant with ether and alcohol groups, unrelated to phosphorus chemistry .
- Industrial Use : Employed in detergents and emulsifiers, highlighting divergent applications compared to phosphorus-heavy analogs .
Research Findings and Limitations
- Synthesis Challenges : The target compound’s phosphinidyne groups likely require inert conditions (e.g., argon atmosphere) similar to palladium-catalyzed reactions .
- Safety Considerations : Phosphinidyne-containing compounds are understudied but may share hazards with structurally related phosphorus derivatives, such as corrosivity (H290) and acute toxicity (H302) .
- Data Gaps: No direct experimental data (e.g., yield, reaction conditions) for the target compound were found in the evidence. Comparisons rely on structural analogs and inferred properties.
Biological Activity
Methanol, specifically the compound "Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-", is a phosphine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and antioxidant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis- includes a tetravalent phosphorus atom bonded to methanol and ethane groups. This unique configuration may influence its reactivity and interaction with biological systems.
Antibacterial Activity
Recent studies have demonstrated that methanol extracts containing phosphine derivatives exhibit notable antibacterial properties. For instance, extracts from various plants have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these extracts range from 0.22 mg/ml to 0.44 mg/ml against specific strains .
Table 1: Antibacterial Activity of Methanol Extracts
| Pathogen | MIC (mg/ml) |
|---|---|
| Plesiomonas shigellosis | 0.22 |
| Bacillus pumillus | 0.44 |
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
Antioxidant Activity
The antioxidant capacity of methanol extracts has been evaluated using the DPPH and FRAP methods. Although the antioxidant activity was relatively low in some studies due to lower phenolic content, significant correlations were established between phenolic content and antioxidant activity .
Table 2: Antioxidant Activity Measurements
| Method | Result (IC50) |
|---|---|
| DPPH | Low |
| FRAP | Low |
Study on Tamarindus indica
A study involving the methanol extract of Tamarindus indica fruit pulp revealed the presence of various bioactive compounds through Gas Chromatography-Mass Spectrometry (GC-MS). The extract demonstrated antibacterial activity against multiple pathogens, confirming its traditional use in folk medicine for treating infections .
Phytochemical Analysis of Limoniastrum monopetalum
Another study focused on Limoniastrum monopetalum, where methanol extracts were analyzed for their antimicrobial and antiproliferative effects. The results indicated that certain fractions exhibited significant antibacterial activity against resistant strains of bacteria like MRSA . This highlights the potential of methanol extracts in combating antibiotic-resistant infections.
Research Findings
Research indicates that methanol can generate artifacts during extraction processes, which may complicate the interpretation of biological activities attributed to natural compounds . Therefore, careful consideration must be given to extraction methods to ensure accurate results.
Table 3: Summary of Extraction Methods and Their Effects
| Extraction Method | Artifact Formation |
|---|---|
| Acidified Methanol | High |
| Non-Acidified Methanol | Moderate |
Q & A
Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-?
To confirm the molecular structure and purity, nuclear magnetic resonance (NMR) spectroscopy is critical. For example, 1H NMR can resolve methylene protons (δ ~2.42 ppm) and aromatic protons (δ ~7.25 ppm), while 13C NMR can identify phosphorous-coupled carbons (e.g., δ ~41.72 ppm for CH₂ groups) . Coupling constants (e.g., 2J(PC) = 12.97 Hz) provide insights into phosphonate coordination. Mass spectrometry (MS) with chemical ionization (CI) can validate molecular ion peaks (e.g., m/z = 809 for M⁺+1) .
Q. How can synthetic protocols for this compound be optimized to improve yield and reproducibility?
Key steps include:
- Degassing solvents (e.g., ethanol) under nitrogen to prevent oxidation .
- Controlled crystallization : Slow evaporation from degassed ethanol yields pure crystals (40% yield) .
- Reaction monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (2:3) ensures reaction progress .
- Workup protocols : Sequential extraction with diethyl ether and water minimizes impurities .
Q. What safety precautions are essential during handling?
While specific hazard data for this compound is limited, analogs like tetrakis(hydroxymethyl)phosphonium sulfate (CAS 55566-30-8) require:
- Ventilation : To avoid inhalation of phosphonate vapors.
- Protective equipment : Gloves and goggles to prevent skin/eye contact.
- Waste disposal : Neutralization before disposal due to potential environmental persistence .
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic properties of this compound?
Ab-initio total energy calculations using plane-wave basis sets (e.g., VASP) can model metal-ligand interactions and electron density distributions. Such methods are validated for semiconductors and transition-metal complexes, providing insights into phosphonate bonding and reactivity . Hybrid DFT approaches (e.g., B3LYP) can predict NMR chemical shifts and vibrational spectra for cross-validation with experimental data .
Q. What strategies resolve contradictions in catalytic activity data for phosphonate-based coordination complexes?
- Parameter standardization : Ensure consistent solvent polarity (e.g., methanol vs. dichloromethane) and temperature .
- Control experiments : Test for ligand decomposition under catalytic conditions using TLC or MS .
- Synchrotron X-ray diffraction : Resolve structural ambiguities in coordination geometry (e.g., bond angles, oxidation states) .
Q. How can chemometric experimental design enhance analytical method development for this compound?
- Fractional factorial design : Optimize chromatographic parameters (e.g., phosphate buffer concentration, methanol percentage) to improve resolution .
- Central composite design (CCD) : Model nonlinear interactions between variables (e.g., surfactant concentration and column temperature) .
- Response surface methodology (RSM) : Minimize analysis time while maintaining sensitivity for trace impurities .
Q. What are the challenges in synthesizing and characterizing tetranuclear metal complexes with this ligand?
- Steric effects : Bulky phosphonate groups may hinder metal coordination. Use smaller counterions (e.g., Cl⁻ vs. bulky phosphates) .
- Crystallization : Slow diffusion of pentane into dichloromethane solutions promotes single-crystal growth for X-ray studies .
- Magnetic susceptibility measurements : Detect paramagnetic impurities in Au(I) or Ni(II) complexes using SQUID magnetometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
